molecular formula C15H12N2O2 B1611807 2-(4-Methoxyphenyl)-8-nitrosoindolizine CAS No. 893612-93-6

2-(4-Methoxyphenyl)-8-nitrosoindolizine

Cat. No. B1611807
M. Wt: 252.27 g/mol
InChI Key: GUDHKDSATSNXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Near-Infrared (NIR) Emissive Dyes

Research by Rathnamalala et al. (2019) focused on synthesizing a NIR II emissive dye by C-H bond functionalization of 1-methyl-2-phenylindolizine, leading to the development of rhodindolizine (RhIndz) derivatives, including those with 4-methoxyphenyl substitutions. These compounds exhibit strong absorption and emission in the NIR II region, which has potential applications in non-invasive imaging and sensing technologies (Rathnamalala et al., 2019).

Antimicrobial Activities

A study by Bharti et al. (2010) explored the antimicrobial properties of novel Schiff bases containing the 2,4-disubstituted thiazole ring, which includes derivatives with 4-methoxyphenyl groups. These compounds displayed moderate to excellent antibacterial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Bharti et al., 2010).

Electrochromic Materials

Zhao et al. (2014) synthesized donor-acceptor polymeric electrochromic materials incorporating 4-methoxyphenyl-substituted thiophene derivatives. These materials exhibit significant changes in transmittance in the near-IR region upon electrical stimulation, making them promising for applications in NIR electrochromic devices (Zhao et al., 2014).

Antifungal Nitro Compounds

Research by Hanawa et al. (2000) identified 2-(4-methoxyphenyl)-1-nitroethane as an antifungal compound isolated from Lysichitum americanum leaves treated with cupric chloride. This compound demonstrated antifungal activity against Fusarium oxysporum and Cladosporium herbarum, suggesting its potential as a natural antifungal agent (Hanawa et al., 2000).

Synthesis of Aromatic Polyamines

Liou and Lin (2009) developed novel aromatic poly(amines−amides) incorporating 4-methoxyphenyl groups, demonstrating high thermal stability and electrochromic properties. These compounds could be used in electronic and optical devices due to their stable yellow and blue electrochromic behaviors (Liou & Lin, 2009).

Safety And Hazards

Safety measures for handling similar compounds often include ensuring adequate ventilation, wearing personal protective equipment, avoiding dust formation, and avoiding contact with skin, eyes, and clothing678.


properties

IUPAC Name

2-(4-methoxyphenyl)-8-nitrosoindolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-13-6-4-11(5-7-13)12-9-15-14(16-18)3-2-8-17(15)10-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHKDSATSNXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C=CC=C(C3=C2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587529
Record name 2-(4-Methoxyphenyl)-8-nitrosoindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-8-nitrosoindolizine

CAS RN

893612-93-6
Record name 2-(4-Methoxyphenyl)-8-nitrosoindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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